molecular formula C10H13BrClN3 B6628703 N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine

N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine

Katalognummer: B6628703
Molekulargewicht: 290.59 g/mol
InChI-Schlüssel: WUTGGCBSDAACSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine, also known as BCPEDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine, particularly in the treatment of cancer. BCPEDA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In

Wirkmechanismus

The mechanism of action of N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine involves the inhibition of protein kinase CK2, an enzyme that is overexpressed in many types of cancer. CK2 plays a critical role in cell signaling and is involved in the regulation of various cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This selectivity is important in reducing the potential for off-target effects and toxicity. In addition to its anticancer properties, this compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has been shown to improve cognitive function and reduce brain inflammation in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine is its selectivity for CK2, which reduces the potential for off-target effects and toxicity. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the optimization of this compound's pharmacokinetic properties to improve its efficacy as a drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, more research is needed to evaluate the safety and toxicity of this compound in animal models and humans.

Synthesemethoden

The synthesis of N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine involves a multi-step process that starts with the reaction of 2-chloro-5-bromopyridine with cyclopropane carboxylic acid. This reaction produces 2-(cyclopropylcarbonyl)-5-bromo-3-chloropyridine, which is then reacted with ethylenediamine in the presence of a base to produce this compound. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.

Wissenschaftliche Forschungsanwendungen

N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN3/c11-7-3-8(12)10(14-4-7)15-5-9(13)6-1-2-6/h3-4,6,9H,1-2,5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTGGCBSDAACSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=C(C=C(C=N2)Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.